molecular formula C20H21ClN2O B2471897 (2E)-1-(4-benzylpiperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one CAS No. 322763-77-9

(2E)-1-(4-benzylpiperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one

Cat. No. B2471897
CAS RN: 322763-77-9
M. Wt: 340.85
InChI Key: ZNDVHBDQEYOYQN-DHZHZOJOSA-N
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Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis is often optimized to improve yield, reduce cost, and minimize environmental impact .


Molecular Structure Analysis

The molecular structure of a compound is determined using various spectroscopic techniques such as NMR, IR, UV-Vis, etc. These techniques provide information about the connectivity of atoms in the molecule and their spatial arrangement .


Chemical Reactions Analysis

Chemical reactions involving the compound are studied to understand its reactivity. This can involve studying its behavior under various conditions and with various reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound such as its melting point, boiling point, solubility, stability, etc. are determined using various analytical techniques .

Scientific Research Applications

Synthesis and Structural Analysis

  • Crystal Structure and Synthesis: The compound has been synthesized and characterized, revealing details about its crystal structure, intra-molecular hydrogen bonding, and weak intermolecular interactions. Such information is crucial for understanding the compound's properties and potential applications (Salian et al., 2018).

Chemical and Biological Properties

  • Antibacterial Study: A study on novel heterocyclic compounds containing the (2E)-1-(4-benzylpiperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one fragment demonstrated good antibacterial activity against various bacteria, highlighting its potential in antibacterial applications (Mehta, 2016).
  • Antimicrobial Activity: Research on benzyl piperazine derivatives with antibacterial properties suggests potential applications in developing new antimicrobial agents (Merugu et al., 2010).
  • Anticonvulsant Activity: A series of derivatives containing the 4-arylpiperazin-1-yl group were synthesized and evaluated for their anticonvulsant properties, indicating potential therapeutic applications in treating seizures (Obniska et al., 2006).

Molecular Insights and Applications

  • Molecular Docking Studies: Advanced molecular docking studies have been conducted to investigate the compound's potential in treating cardiovascular and cerebrovascular diseases, demonstrating its application in medicinal chemistry (Ranjith et al., 2022).

Mechanism of Action

If the compound is biologically active, studies may be conducted to determine its mechanism of action. This can involve in vitro and in vivo studies and may require the use of various biochemical and molecular biology techniques .

Safety and Hazards

The safety and hazards associated with a compound are determined through toxicological studies. This can involve in vitro and in vivo studies and may require the use of various biochemical and molecular biology techniques .

Future Directions

The future directions of research on a compound can depend on many factors such as its potential applications, current limitations, and recent advances in related fields .

properties

IUPAC Name

(E)-1-(4-benzylpiperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O/c21-19-9-6-17(7-10-19)8-11-20(24)23-14-12-22(13-15-23)16-18-4-2-1-3-5-18/h1-11H,12-16H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDVHBDQEYOYQN-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(4-benzylpiperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one

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